molecular formula C20H28N2O2 B4840363 2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol

Cat. No. B4840363
M. Wt: 328.4 g/mol
InChI Key: RVDYIGTWGYRGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the piperazine family and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The exact mechanism of action of 2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol is not fully understood. However, it has been shown to interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic effects. In cardiovascular studies, it has been shown to have vasodilatory effects, which may contribute to its potential as a treatment for hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol in lab experiments is its potential as a therapeutic agent in various fields. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol. One direction is to further study its potential as a therapeutic agent in various fields, including neuroscience, oncology, and cardiovascular medicine. Another direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to explore the potential for developing derivatives of this compound with improved pharmacological properties.

Scientific Research Applications

2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, it has been studied for its potential to inhibit cancer cell growth. In cardiovascular medicine, it has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.

properties

IUPAC Name

2-[4-[[3-(furan-2-yl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-16(2)22-10-9-21(15-19(22)8-11-23)14-17-5-3-6-18(13-17)20-7-4-12-24-20/h3-7,12-13,16,19,23H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDYIGTWGYRGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC(=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(2-Furyl)benzyl]-1-isopropylpiperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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